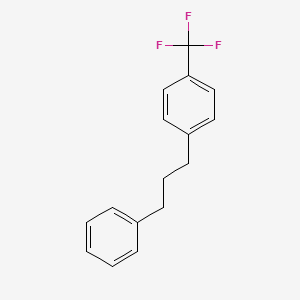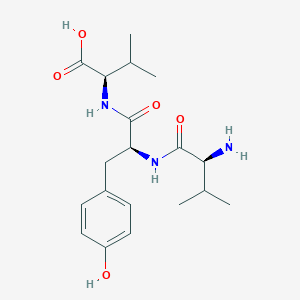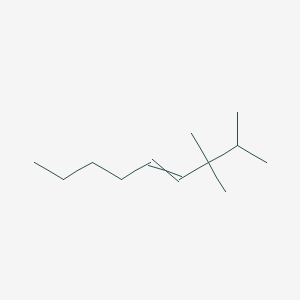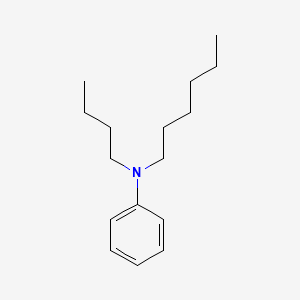
N-Butyl-N-hexylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-hexylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl and hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N-hexylaniline can be synthesized through a multi-step process involving the alkylation of aniline. The general synthetic route includes:
Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as sodium hydroxide to form N-butylaniline.
Further Alkylation: N-butylaniline is then reacted with hexyl bromide under similar conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-hexylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
N-Butyl-N-hexylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of alkylated anilines in biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-N-hexylaniline involves its interaction with molecular targets such as enzymes and receptors. The alkyl groups on the nitrogen atom can influence its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
N-Butylaniline: Similar structure but lacks the hexyl group.
N-Hexylaniline: Similar structure but lacks the butyl group.
N,N-Dibutylaniline: Contains two butyl groups instead of butyl and hexyl.
Uniqueness
N-Butyl-N-hexylaniline is unique due to the presence of both butyl and hexyl groups, which can influence its chemical reactivity and interaction with biological targets. This dual substitution can lead to distinct physical and chemical properties compared to its analogs.
Properties
CAS No. |
65133-65-5 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
N-butyl-N-hexylaniline |
InChI |
InChI=1S/C16H27N/c1-3-5-7-11-15-17(14-6-4-2)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
InChI Key |
JCBBNZKAMMOLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
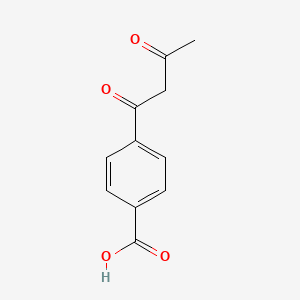
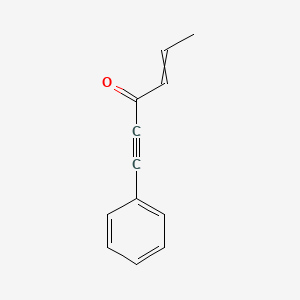
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
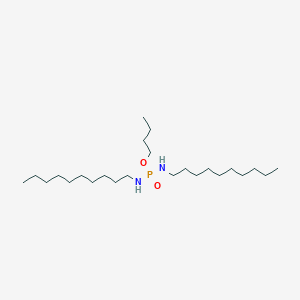
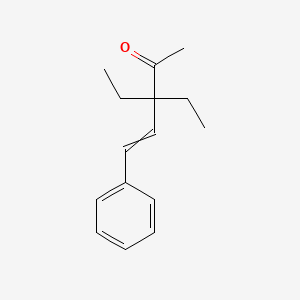

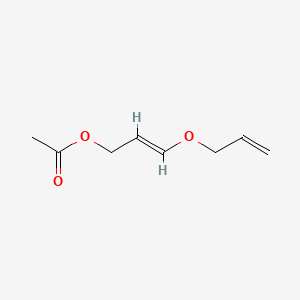
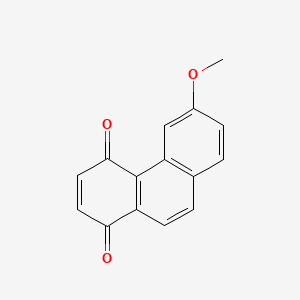
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
